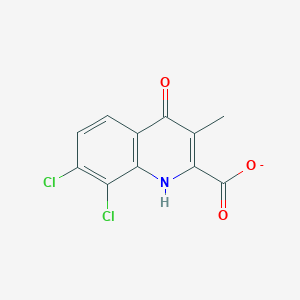
7,8-Dichloro-3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8-Dichloro-3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes two chlorine atoms at positions 7 and 8, a methyl group at position 3, and a carboxylate group at position 2. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dichloro-3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichloro-5-fluorobenzoylacetate with suitable amines, followed by cyclization to form the quinoline ring . The reaction conditions often include the use of solvents such as ethanol and catalysts like Raney nickel to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like NMR and mass spectrometry to confirm the structure and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
7,8-Dichloro-3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl, forming alcohol derivatives.
Substitution: The chlorine atoms at positions 7 and 8 can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different chemical and biological properties .
Applications De Recherche Scientifique
7,8-Dichloro-3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex quinoline derivatives.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7,8-Dichloro-3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biological pathways, leading to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 7-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Ethyl 5-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Ethyl 7,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
Uniqueness
Compared to similar compounds, 7,8-Dichloro-3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate is unique due to the presence of two chlorine atoms at positions 7 and 8, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other quinoline derivatives and contributes to its specific applications in research and industry .
Propriétés
Numéro CAS |
942227-28-3 |
|---|---|
Formule moléculaire |
C11H6Cl2NO3- |
Poids moléculaire |
271.07 g/mol |
Nom IUPAC |
7,8-dichloro-3-methyl-4-oxo-1H-quinoline-2-carboxylate |
InChI |
InChI=1S/C11H7Cl2NO3/c1-4-8(11(16)17)14-9-5(10(4)15)2-3-6(12)7(9)13/h2-3H,1H3,(H,14,15)(H,16,17)/p-1 |
Clé InChI |
DSNBUZHNKLDOHZ-UHFFFAOYSA-M |
SMILES canonique |
CC1=C(NC2=C(C1=O)C=CC(=C2Cl)Cl)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


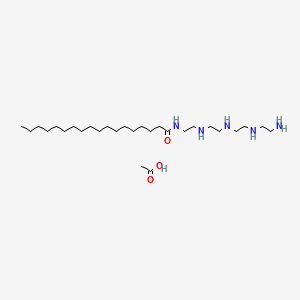
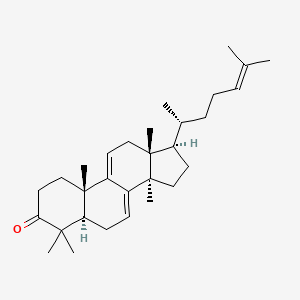
![Tert-butyl 2-[6-(2-azidoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B13778564.png)
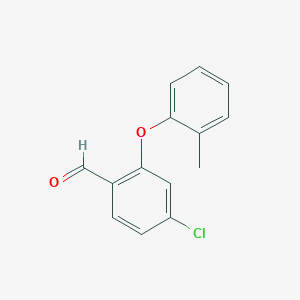
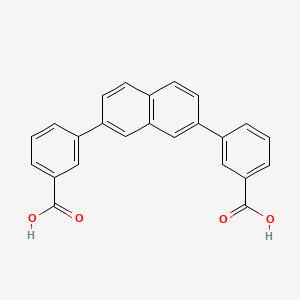
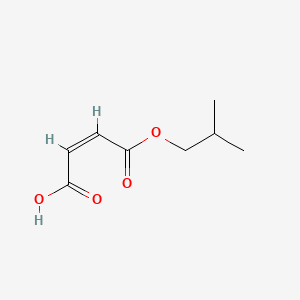



![6-[(dimethylamino)methyl]-2-(3-methylbutyl)-3-Pyridinol](/img/structure/B13778620.png)
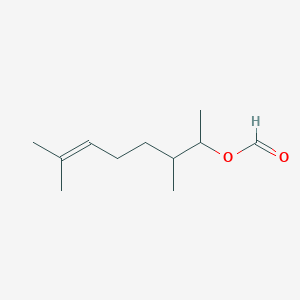
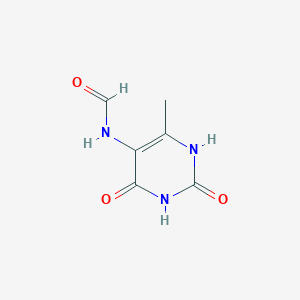
![Acetamide,N-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-](/img/structure/B13778630.png)
![5-(aminomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene-1,2-diol](/img/structure/B13778639.png)
